molecular formula C12H16BrNO2 B3217436 [(3-Bromo-benzyl)-isopropyl-amino]-acetic acid CAS No. 1179047-39-2

[(3-Bromo-benzyl)-isopropyl-amino]-acetic acid

Cat. No.: B3217436
CAS No.: 1179047-39-2
M. Wt: 286.16
InChI Key: JQXFTHLJAWHPPB-UHFFFAOYSA-N
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Description

[(3-Bromo-benzyl)-isopropyl-amino]-acetic acid is a synthetic organic compound characterized by a benzyl ring substituted with a bromine atom at the meta position, an isopropylamino group, and an acetic acid moiety. Its molecular formula is C₁₂H₁₆BrNO₂, with a molecular weight of 286.16 g/mol . The bromine atom imparts significant electronegativity, influencing electronic distribution and intermolecular interactions.

Properties

IUPAC Name

2-[(3-bromophenyl)methyl-propan-2-ylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c1-9(2)14(8-12(15)16)7-10-4-3-5-11(13)6-10/h3-6,9H,7-8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXFTHLJAWHPPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC(=CC=C1)Br)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Bromo-benzyl)-isopropyl-amino]-acetic acid typically involves multiple steps, including the bromination of benzyl compounds, amination, and subsequent acetic acid incorporation. One common method involves the bromination of benzyl chloride to form 3-bromo-benzyl chloride, followed by a nucleophilic substitution reaction with isopropylamine to yield the intermediate [(3-Bromo-benzyl)-isopropyl-amino] compound. This intermediate is then reacted with chloroacetic acid under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(3-Bromo-benzyl)-isopropyl-amino]-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the brominated benzyl group to a non-halogenated benzyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can facilitate substitution reactions.

Major Products

    Oxidation: Products may include 3-bromo-benzyl ketone or 3-bromo-benzoic acid.

    Reduction: Products may include benzyl-isopropyl-amino-acetic acid.

    Substitution: Products may include hydroxylated or aminated derivatives of the original compound.

Scientific Research Applications

[(3-Bromo-benzyl)-isopropyl-amino]-acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(3-Bromo-benzyl)-isopropyl-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated benzyl group may facilitate binding to active sites, while the isopropyl-amino and acetic acid moieties can modulate the compound’s overall activity and selectivity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Substituent Variations on the Benzyl Ring
2.1.1. Halogen Substituents
  • [(4-Bromo-benzyl)-isopropyl-amino]-acetic Acid (CAS 1178377-29-1) Structure: Bromine at the para position on the benzyl ring. However, the electron-withdrawing effect of bromine remains similar, maintaining strong hydrogen-bonding capacity .
  • [(3-Chloro-benzyl)-isopropyl-amino]-acetic Acid (CAS 1181697-60-8) Structure: Chlorine replaces bromine at the meta position. Impact: Chlorine’s smaller atomic size and lower electronegativity compared to bromine result in weaker van der Waals interactions. This may reduce melting points (predicted ~240–250°C) and alter binding affinities in coordination complexes .
2.1.2. Electron-Donating Substituents
  • [Isopropyl-(3-Methoxy-benzyl)-amino]-acetic Acid (CAS 1178924-09-8) Structure: Methoxy (-OCH₃) group at the meta position. However, reduced acidity of the acetic acid group (pKa ~3.5–4.0) compared to bromo/chloro analogs may limit ionic interactions .
2.2. Variations in the Amino Group
  • [(3-Bromo-benzyl)-cyclopropyl-amino]-acetic Acid (CAS 1181674-44-1) Structure: Cyclopropyl replaces isopropyl in the amino group. Impact: The smaller cyclopropyl group reduces steric bulk, possibly improving accessibility for coordination or binding. Molecular weight decreases to 284.15 g/mol, which may enhance diffusion properties in biological systems .
  • [(3-Bromo-benzyl)-ethyl-amino]-acetic Acid (CAS 1181808-01-4) Structure: Ethyl group replaces isopropyl. Molecular weight is 272.14 g/mol, suggesting lower melting points and higher volatility .

Physicochemical and Functional Properties

A comparative analysis of key properties is summarized below:

Compound Substituent (Benzyl) Amino Group Molecular Weight (g/mol) Predicted pKa* Key Functional Traits
[(3-Bromo-benzyl)-isopropyl-amino]-acetic acid 3-Bromo Isopropyl 286.16 ~2.2–2.5 High electronegativity, strong H-bonding
[(4-Bromo-benzyl)-isopropyl-amino]-acetic acid 4-Bromo Isopropyl 286.16 ~2.2–2.5 Lower steric hindrance, improved solubility
[(3-Chloro-benzyl)-isopropyl-amino]-acetic acid 3-Chloro Isopropyl 241.72 ~2.3–2.6 Weaker van der Waals interactions
[Isopropyl-(3-Methoxy-benzyl)-amino]-acetic acid 3-Methoxy Isopropyl 237.29 ~3.5–4.0 Enhanced solubility, reduced acidity
[(3-Bromo-benzyl)-cyclopropyl-amino]-acetic acid 3-Bromo Cyclopropyl 284.15 ~2.1–2.4 Reduced steric bulk, faster kinetics

*Predicted using computational models based on substituent effects .

Biological Activity

[(3-Bromo-benzyl)-isopropyl-amino]-acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings regarding its biological activity, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₆BrNO₂
  • Molecular Weight : 286.17 g/mol
  • Functional Groups : Contains a bromo-substituted benzyl group, an isopropyl amino group, and an acetic acid moiety.

The presence of the bromine atom is significant as it influences the compound's reactivity and biological interactions compared to analogs with different halogens or substitutions.

The biological activity of this compound is thought to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for bacterial growth or cancer cell proliferation.
  • Receptor Interaction : The brominated benzyl group enhances binding affinity to molecular targets, potentially affecting signaling pathways involved in cell survival and proliferation .

Antimicrobial Properties

Recent studies have evaluated the antimicrobial efficacy of this compound against various pathogens. Key findings include:

  • Antibacterial Activity : Demonstrated effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecium, with minimum biofilm eradication concentration (MBEC) values indicating moderate activity .
  • Toxicity Profile : Toxicity assessments revealed that while some derivatives exhibited moderate toxicity to aquatic organisms like Daphnia magna, this compound was noted for lower toxicity levels compared to other compounds in its class .

Anticancer Activity

Preliminary investigations suggest potential anticancer properties:

  • Cell Line Studies : In vitro assays have shown that the compound may inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines, although detailed mechanisms remain under investigation .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameAntibacterial ActivityAnticancer ActivityToxicity Level
This compoundModeratePromisingLow
[(3-Chloro-benzyl)-isopropyl-amino]-acetic acidLowModerateModerate
[(3-Fluoro-benzyl)-isopropyl-amino]-acetic acidModerateLowHigh

The brominated variant exhibits a unique balance of activity and lower toxicity, making it a candidate for further development in medicinal chemistry.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in MDPI highlighted the compound's effectiveness against various bacterial strains, showcasing its potential as an antibacterial agent without significant toxicity .
  • Cancer Cell Proliferation Inhibition : Research indicated that the compound could effectively reduce proliferation rates in certain cancer cell lines, suggesting a promising avenue for anticancer drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(3-Bromo-benzyl)-isopropyl-amino]-acetic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.